

7-Ethynylcoumarin: A Technical Guide to Commercial Sources, Synthesis, and Applications

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Compound of Interest

Compound Name: **7-Ethynylcoumarin**

Cat. No.: **B1422633**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Ethynylcoumarin**, a versatile heterocyclic compound with significant applications in medicinal chemistry, bioimaging, and materials science. Its unique structure, combining the fluorescent coumarin scaffold with a reactive ethynyl group, makes it a valuable tool for researchers. This document details commercial sources, key physicochemical properties, established experimental protocols, and its role in critical signaling pathways.

Commercial Availability

7-Ethynylcoumarin is available from several commercial suppliers, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from prominent vendors.

Table 1: Commercial Sources for **7-Ethynylcoumarin**

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
TCI America	E1092	≥ 98.0% (GC)	200 mg, 1 g	270088-04-5
Benchchem	B1422633	Not Specified	Not Specified	270088-04-5
Chem-Impex	24044	≥ 98% (GC)	Not Specified	270088-04-5
LabSolutions	E404402	98%	50 mg, 250 mg, 1 g	270088-04-5
Secure Wellness Group	E1092-200MG	Min. 98.0 (GC)	200 mg	270088-04-5

Physicochemical Properties

The physical and chemical characteristics of **7-Ethynylcoumarin** are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for **7-Ethynylcoumarin**

Property	Value	Source
Molecular Formula	C ₁₁ H ₆ O ₂	[1] [2]
Molecular Weight	170.17 g/mol	[1] [2]
CAS Number	270088-04-5	[1] [2] [3] [4]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	132 - 136 °C	[2] [4]
Solubility	Soluble in organic solvents like Dioxane	[5]
Storage Conditions	2 - 8 °C	[2]
InChI Key	NGKXZMHLZMPKFE-UHFFFAOYSA-N	[1] [3]

Experimental Protocols

The following sections detail established methodologies for the synthesis and characterization of **7-Ethynylcoumarin**, as well as a key application in bioconjugation.

Synthesis of 7-Ethynylcoumarin via Sonogashira Coupling

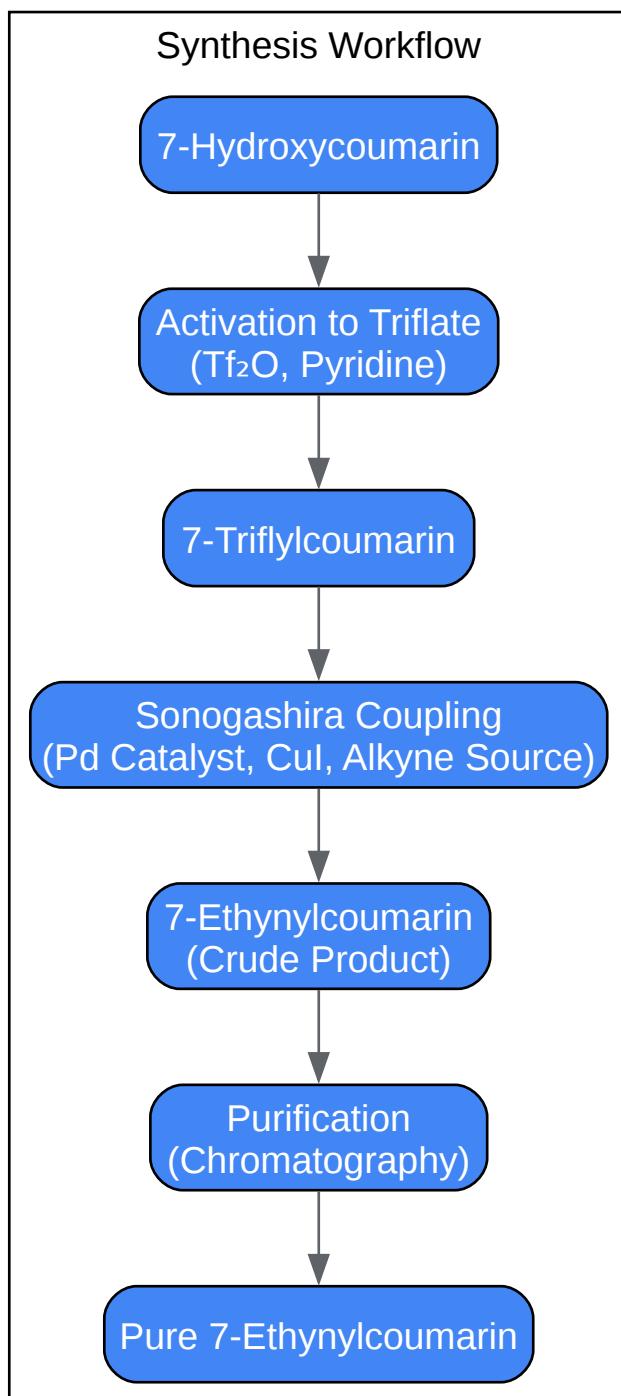
A common and efficient method for synthesizing **7-Ethynylcoumarin** involves the ethynylation of a 7-hydroxycoumarin precursor.^[3] This process typically involves the activation of the hydroxyl group to a triflate, which is an excellent leaving group for the subsequent palladium-catalyzed Sonogashira cross-coupling reaction.^[3]

Step 1: Synthesis of 7-(Trifluoromethylsulfonyloxy)coumarin

- Dissolve 7-hydroxycoumarin in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add a base, such as pyridine, to the solution.^[3]
- Slowly add trifluoromethanesulfonic anhydride (triflic anhydride) dropwise to the stirred solution.^[3]
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Sonogashira Coupling to form 7-Ethynylcoumarin

- To a sealed tube under an inert atmosphere, add the 7-(Trifluoromethylsulfonyloxy)coumarin intermediate, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a copper(I) co-catalyst (e.g., CuI).^[5]
- Add a suitable solvent, such as dry dioxane or THF.^[5]
- Add an alkyne source, such as ethynyltrimethylsilane, and a base, typically an amine like diisopropylethylamine (DIPEA) or triethylamine (TEA).^[5]
- Seal the tube and heat the reaction mixture at a specified temperature (e.g., 45-60 °C) overnight.^[5]
- After cooling, if a trimethylsilyl (TMS) protecting group was used, deprotect it using a reagent like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.
- Work up the reaction by diluting with water and extracting with an organic solvent.
- Dry, concentrate, and purify the final product, **7-Ethynylcoumarin**, using silica gel chromatography.



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Caption: Workflow for the synthesis of **7-Ethynylcoumarin**.

Structural and Purity Verification

To confirm the structural integrity and purity of synthesized **7-Ethynylcoumarin**, a combination of spectroscopic and chromatographic techniques is essential.[3]

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure and the position of the ethynyl group.
- Mass Spectrometry (MS): Provides verification of the molecular weight (170.17 g/mol).[1][2][3][4]
- Infrared (IR) Spectroscopy: Used to identify the characteristic $\text{C}\equiv\text{C}$ stretch of the ethynyl group, which typically appears around 2100 cm^{-1} .[3]
- High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.[3]

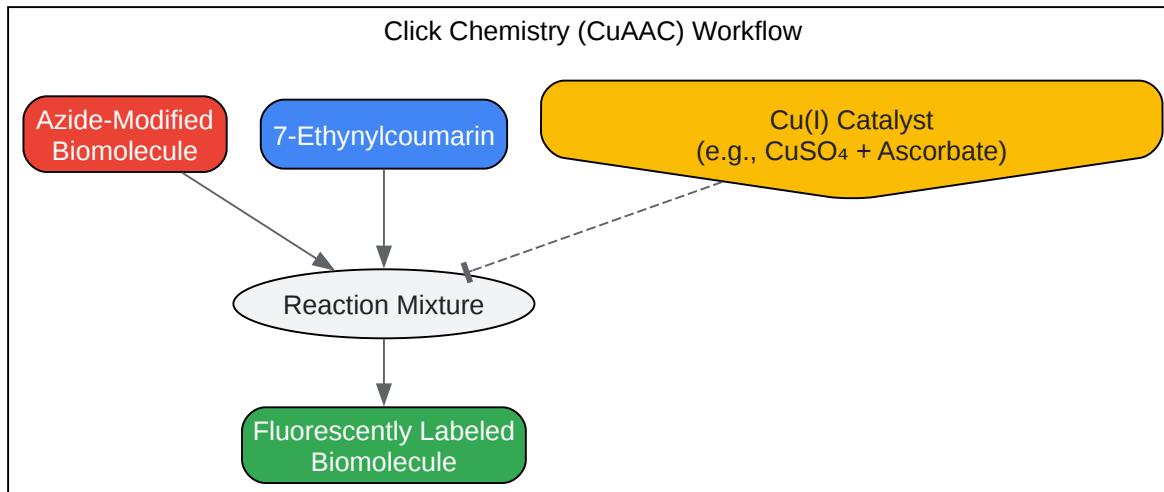
Application in Bioconjugation via Click Chemistry

The terminal alkyne of **7-Ethynylcoumarin** makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent attachment of the fluorescent coumarin moiety to azide-modified biomolecules such as proteins, nucleic acids, or small-molecule probes.[3]

General Protocol for CuAAC Labeling:

- Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline).
- Prepare a stock solution of **7-Ethynylcoumarin** in an organic solvent like DMSO.
- Prepare fresh stock solutions of the copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA can be included to stabilize the Cu(I) oxidation state.
- In a reaction vessel, combine the azide-biomolecule, **7-Ethynylcoumarin**, the reducing agent, and finally the copper source.
- Incubate the reaction at room temperature for 1-4 hours.

- The resulting fluorescently labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.



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Caption: Covalent labeling using **7-Ethynylcoumarin** via CuAAC.

Role in Signaling Pathways and Drug Development

Coumarin derivatives are recognized for their wide array of biological activities and their interaction with key cellular signaling pathways, making them a focus for therapeutic agent development.^[3] Modifications at the 7-position are particularly critical for modulating pharmacological properties.^[3]

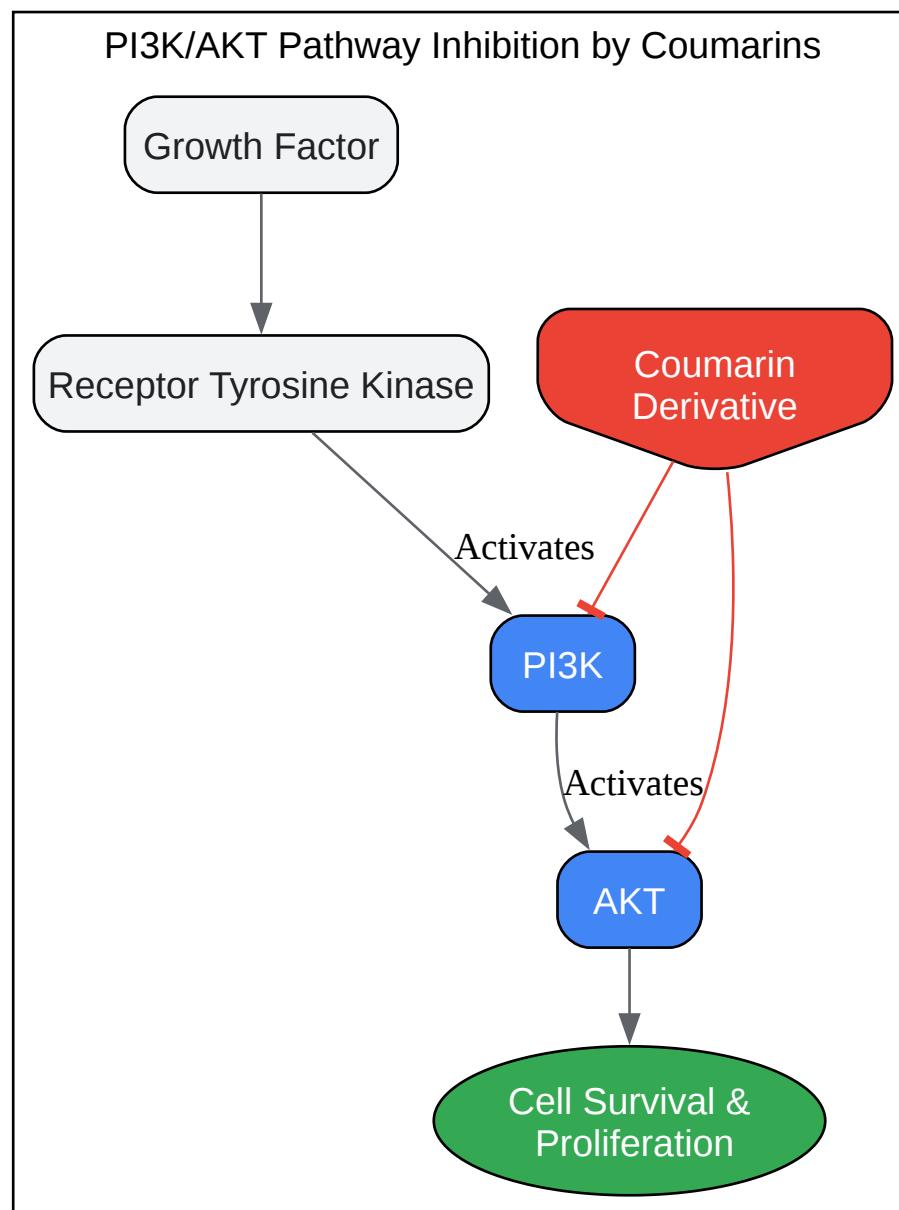
Inhibition of Cytochrome P450 Enzymes

7-Ethynylcoumarin and its derivatives are notable for their role as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.^[3] These enzymes are crucial for drug metabolism and the metabolic activation of procarcinogens. By inhibiting these enzymes,

7-Ethynylcoumarin can influence drug efficacy and safety profiles and may play a role in cancer chemoprevention by preventing the activation of carcinogens.[3]

Modulation of PI3K/AKT Signaling

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. [6] Its dysregulation is a common feature in many human cancers. Coumarin derivatives have been designed and synthesized as cytotoxic agents that function through the inhibition of this pathway.[6] By targeting key kinases like PI3K and AKT, these compounds can induce apoptosis (programmed cell death) and cause cell-cycle arrest in cancer cells, highlighting a promising strategy for anticancer drug development.[6][7]



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